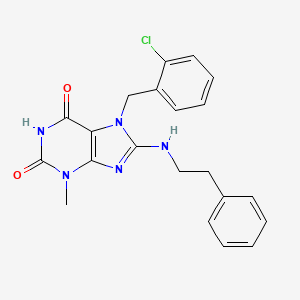

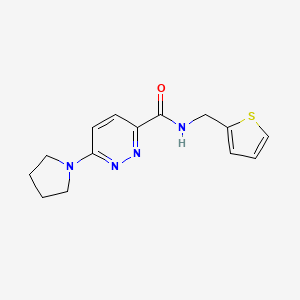

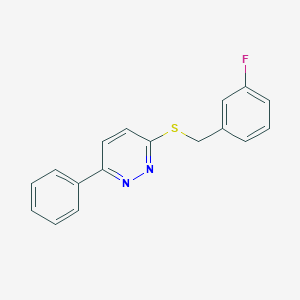

6-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a pyridazine-based compound that has been synthesized and studied extensively in recent years.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have been conducted on the synthesis of pyridazine derivatives and their biological activities. For instance, a study by Gad-Elkareem et al. (2011) focused on the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, highlighting their potential antimicrobial activities. These compounds were synthesized through various reactions involving ethyl 4-(4-bromophenyl)-5-cyano-2-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxylate and further cyclization and reaction with different amines (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

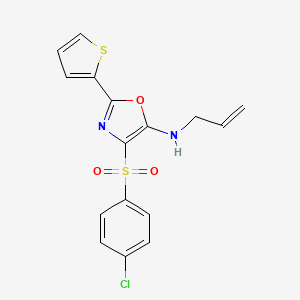

Antitumor and Antibacterial Agents

Research by Hafez et al. (2017) explored the synthesis of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides as key intermediates for developing antitumor and antibacterial agents. These compounds showed significant activity against liver, colon, and lung cancer cell lines, as well as high activity against Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).

Antioxidant and Antitumor Activity

A study by Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds containing selenium, exploring their antioxidant and antitumor activities. These compounds were applied to polyester fabrics, demonstrating potential for sterile and/or biological active fabric applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Synthesis of Condensed Tricyclic Nitrogenous Structures

Chumachenko et al. (2013) reported on the synthesis of N-alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides for developing substituted pyrrolo[2,1-h]purin-4-ones, their thione analogs, and diazaphosphinine derivatives. This research highlights the diverse synthetic applications of related compounds in producing novel nitrogenous structures (Chumachenko, Shablykin, & Brovarets, 2013).

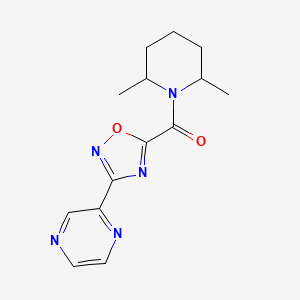

Piperazine-2,6-dione and Derivatives for Anticancer Activity

Kumar et al. (2013) conducted a study on the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity. This research demonstrates the potential of pyridazine and its derivatives in developing compounds with significant anticancer properties (Kumar, Kumar, Roy, & Sondhi, 2013).

properties

IUPAC Name |

6-pyrrolidin-1-yl-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-14(15-10-11-4-3-9-20-11)12-5-6-13(17-16-12)18-7-1-2-8-18/h3-6,9H,1-2,7-8,10H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOFWQOSDVDSDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

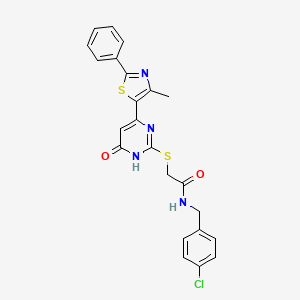

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-chlorophenyl)ethanone](/img/structure/B2731607.png)

![8-Oxaspiro[4.5]decane-3-sulfonyl chloride](/img/structure/B2731614.png)

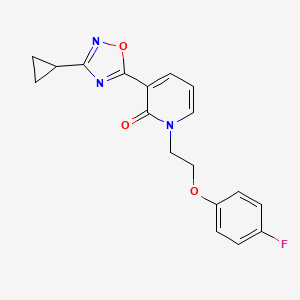

![6-(Naphthalen-1-ylmethylsulfanyl)-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2731621.png)

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isopropyl-1H-pyrazole](/img/structure/B2731623.png)